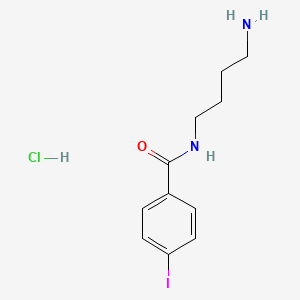
2-Methoxy-N-3-pyrrolidinyl-benzamide hydrochloride
Übersicht
Beschreibung
2-Methoxy-N-3-pyrrolidinyl-benzamide hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Precursor Usage : A study by Bobeldijk et al. (1990) details a simple and high-yield synthesis method for precursors of radiopharmaceuticals, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, which is closely related to the chemical (Bobeldijk et al., 1990).
Antidopaminergic Effects and Structural Analysis : Research by Högberg et al. (1986) and others have investigated the structural conformations and antidopaminergic effects of benzamide derivatives, providing insights into their interactions with dopamine receptors, which could be relevant to the study of similar compounds like 2-Methoxy-N-3-pyrrolidinyl-benzamide hydrochloride (Högberg et al., 1986).
Polymorphism and Characterization : Yanagi et al. (2000) explored the preparation and characterization of different crystalline forms of a compound similar to the one , offering insights into the polymorphism and properties of such benzamides (Yanagi et al., 2000).
Potential as Antipsychotic Agents : Another study by Högberg et al. (1990) discussed the synthesis and properties of benzamides as potential antipsychotic agents, highlighting their affinity for dopamine receptors and behavioral effects in models (Högberg et al., 1990).
Neuroleptic Activity : Iwanami et al. (1981) synthesized and evaluated benzamides for their neuroleptic activity, providing valuable information on the structure-activity relationship of such compounds, which could be extrapolated to this compound (Iwanami et al., 1981).
Cytotoxicity in Cancer Research : Hour et al. (2007) explored the synthesis and cytotoxicity of quinazolinone derivatives, which share structural similarities with this compound. This research contributes to understanding the potential applications of such compounds in cancer research (Hour et al., 2007).
QSAR Modeling on Dopamine Receptors : Samanta et al. (2005) performed QSAR modeling on benzamides as dopamine D2 receptor antagonists. Such studies are crucial for understanding how structural changes in benzamides affect their interaction with dopamine receptors, which is relevant to the compound (Samanta et al., 2005).
Eigenschaften
IUPAC Name |
2-methoxy-N-pyrrolidin-3-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-5-3-2-4-10(11)12(15)14-9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCZMTUUUJHXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















